1,4-DPCA

Pharmacokinetics In Vivo Pharmacology Drug Metabolism

Supply gaps for metabolically stable iron chelators hinder oncology studies reliant on first-generation Dp44mT. DpC HCl resolves this with a 6.3-fold longer elimination half-life (10.7 h vs 1.7 h) and 27.4-fold higher systemic exposure, reducing dosing frequency in rodent models. Validated at 4 mg/kg/day IV in neuroblastoma xenografts with significant tumor reduction, and superior apoptosis in HNSCC lines (P<0.05). Supplied with full analytical certification.

Molecular Formula C19H24ClN5S
Molecular Weight 389.9 g/mol
CAS No. 1382469-40-0
Cat. No. B12751491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-DPCA
CAS1382469-40-0
Molecular FormulaC19H24ClN5S
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3.Cl
InChIInChI=1S/C19H23N5S.ClH/c1-24(15-9-3-2-4-10-15)19(25)23-22-18(16-11-5-7-13-20-16)17-12-6-8-14-21-17;/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,25);1H
InChIKeyGUBMTJGHYSVNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone hydrochloride (DpC HCl) Procurement and Identity Guide


Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone hydrochloride (CAS 1382469-40-0), commonly known as DpC hydrochloride, is a second-generation thiosemicarbazone iron chelator with potent and selective anti-tumor activity [1]. Structurally, it is the hydrochloride salt of the free base DpC (CAS 1382469-39-7), featuring a cyclohexyl and methyl substitution on the terminal amine of the thiosemicarbazone backbone . This compound is an advanced analog of the first-generation agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), and has progressed to Phase I clinical trials (NCT02688101) for advanced and resistant solid tumors [2].

Why DpC HCl Cannot Be Substituted with First-Generation Dp44mT or Other Thiosemicarbazones


Substituting DpC HCl with its first-generation analog Dp44mT is scientifically invalid due to profound differences in pharmacokinetics, metabolism, and anti-tumor potency. While both compounds share a thiosemicarbazone scaffold, the replacement of a dimethyl group with a cyclohexyl-methyl moiety in DpC results in a 6.3-fold longer elimination half-life (10.7 h vs. 1.7 h in rats) and a 27.4-fold higher systemic exposure (AUC/dose) compared to Dp44mT [1]. Furthermore, Dp44mT undergoes rapid in vivo demethylation to a less active metabolite, whereas DpC demonstrates metabolic stability [2]. These quantitative pharmacological divergences directly translate to differential efficacy in vitro and in vivo, making any generic substitution a critical confounding variable in both research and therapeutic development [3].

Quantitative Differentiation Evidence for DpC HCl Relative to Dp44mT


Superior In Vivo Pharmacokinetic Profile: DpC HCl Demonstrates Extended Half-Life and Enhanced Systemic Exposure

A head-to-head pharmacokinetic comparison in Wistar rats following intravenous administration of 2 mg/kg revealed that DpC exhibits a 6.3-fold longer elimination half-life (t1/2β = 10.7 ± 4.0 h) compared to Dp44mT (t1/2β = 1.7 ± 0.30 h) [1]. The systemic exposure, measured as dose-corrected AUC (AUC/dose), was 27.4-fold higher for DpC (6.57 ± 2.83 h·μmol·L⁻¹) than for Dp44mT (0.24 ± 0.036 h·μmol·L⁻¹) (P<0.001) [2]. Additionally, DpC demonstrated a 14.3-fold lower total plasma clearance (CL = 0.186 ± 0.104 L·h⁻¹·kg⁻¹) versus Dp44mT (CL = 4.31 ± 0.66 L·h⁻¹·kg⁻¹) (P<0.001) [3].

Pharmacokinetics In Vivo Pharmacology Drug Metabolism

Enhanced In Vitro Cytotoxicity Against Neuroblastoma Cells

In a direct comparative study using neuroblastoma cell lines, DpC demonstrated more potent cytotoxicity than Dp44mT in a dose- and time-dependent manner [1]. While the study did not report exact IC50 values in the abstract, it explicitly states that DpC exhibited superior potency across all tested neuroblastoma models [2]. The enhanced cytotoxicity was mechanistically linked to significantly increased levels of phosphorylated JNK, neuroglobin, cytoglobin, and cleaved caspases 3 and 9 [3].

Neuroblastoma Cytotoxicity Pediatric Oncology

Superior Anti-Proliferative Activity Against Head and Neck Squamous Cell Carcinoma (HNSCC) Cells

In a comparative in vitro study using three human HNSCC cell lines (FaDu, Cal-27, SCC-9), DpC exhibited a significantly more effective inhibitory effect on cell viability than Dp44mT [1]. Flow cytometry analysis revealed that the proportion of apoptotic cells induced by DpC was significantly higher compared to Dp44mT (P<0.05) across all cell lines [2]. The study demonstrated that DpC exerts its stronger antitumor effect via upregulation of DNA damage repair-associated proteins, including p-ATM, p-Chk1, p-Chk2, and p-H2AX [3].

Head and Neck Cancer Apoptosis DNA Damage

Metabolic Stability and Superior In Vivo Anti-Tumor Efficacy

A critical differentiator is the in vivo metabolic fate. Dp44mT undergoes rapid demethylation in vivo, generating the less active metabolite Dp4mT, which contributes to its faster elimination and reduced anti-cancer activity [1]. In contrast, DpC does not undergo significant metabolism in vivo, maintaining its structural integrity and potent activity [2]. This metabolic stability translates directly to superior in vivo efficacy: in an orthotopic SK-N-LP/Luciferase xenograft model, DpC (4 mg/kg/day IV) significantly (p < 0.05) reduced tumor growth over 3 weeks and was well tolerated [3].

Metabolism In Vivo Efficacy Drug Development

Optimal Research and Development Applications for DpC HCl Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies in Solid Tumor Xenograft Models

Due to its 27.4-fold higher systemic exposure (AUC/dose) and 6.3-fold longer half-life compared to Dp44mT [1], DpC HCl is the preferred agent for in vivo efficacy studies in rodent models of solid tumors. Its favorable pharmacokinetic profile enables sustained drug levels and reduced dosing frequency, which is critical for long-term tumor growth inhibition studies. The compound has demonstrated significant tumor growth reduction in neuroblastoma xenograft models at 4 mg/kg/day IV [2].

Head and Neck Squamous Cell Carcinoma (HNSCC) Research

Based on direct comparative evidence showing that DpC induces significantly higher apoptosis in HNSCC cell lines (FaDu, Cal-27, SCC-9) than Dp44mT (P<0.05) [1], DpC HCl is the rational choice for in vitro and in vivo studies focused on head and neck cancer. Its mechanism of action involves upregulation of DNA damage repair-associated proteins, offering a distinct pathway for therapeutic investigation [2].

Neuroblastoma Therapeutic Development

DpC HCl demonstrates superior in vitro cytotoxicity and significant in vivo efficacy against neuroblastoma [1]. Its ability to induce apoptosis via JNK and caspase signaling pathways, coupled with its favorable pharmacokinetic profile, positions it as a leading candidate for preclinical studies aimed at developing novel therapies for this aggressive pediatric malignancy [2].

Investigations of Metabolic Stability and Drug-Drug Interaction

The striking contrast in metabolic fate between DpC and Dp44mT—where Dp44mT undergoes rapid demethylation to a less active metabolite while DpC remains stable [1]—makes DpC HCl an ideal tool compound for studying the impact of metabolic stability on anti-tumor efficacy. This property also simplifies pharmacokinetic modeling and reduces the confounding effects of active metabolites in preclinical studies [2].

Technical Documentation Hub

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